molecular formula C41H24N6Na4O15S4 B12781442 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt CAS No. 72845-31-9

2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt

Cat. No.: B12781442
CAS No.: 72845-31-9
M. Wt: 1060.9 g/mol
InChI Key: RRXPKFKPKCMBBM-UHFFFAOYSA-J
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Description

2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound with the molecular formula C41H24N6Na4O15S4 and a molecular weight of 1060.88 g/mol. This compound is known for its vibrant color properties and is commonly used in the dye and pigment industry. It is characterized by its sulfonic acid groups and azo linkages, which contribute to its chemical reactivity and applications.

Preparation Methods

The synthesis of 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt involves multiple steps, including diazotization and coupling reactions. The process typically starts with the sulfonation of naphthalene to produce naphthalenesulfonic acid derivatives. These derivatives undergo diazotization to form diazonium salts, which are then coupled with other aromatic compounds to form the azo linkages. Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically break the azo linkages, resulting in the formation of amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions, where the sulfonate groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.

    Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: The compound is widely used in the textile industry for dyeing fabrics and in the production of pigments.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These functional groups allow the compound to form strong interactions with various substrates, leading to its effectiveness as a dye and pigment. The molecular pathways involved include the formation of stable complexes with target molecules, enhancing their solubility and stability.

Comparison with Similar Compounds

Similar compounds to 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt include other azo dyes and sulfonated aromatic compounds. Some examples are:

  • 1-Naphthalenesulfonic acid, 4-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt
  • 2-Naphthalenesulfonic acid, 4-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt
  • Benzene-1,3-disulfonic acid, 4-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt

These compounds share similar structural features, such as sulfonic acid groups and azo linkages, but differ in their specific molecular arrangements and properties. The uniqueness of 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt lies in its specific combination of functional groups, which imparts distinct chemical reactivity and applications.

Properties

CAS No.

72845-31-9

Molecular Formula

C41H24N6Na4O15S4

Molecular Weight

1060.9 g/mol

IUPAC Name

tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C41H28N6O15S4.4Na/c48-39-25-11-9-23(17-21(25)19-35(65(57,58)59)37(39)46-44-31-13-15-33(63(51,52)53)29-7-3-1-5-27(29)31)42-41(50)43-24-10-12-26-22(18-24)20-36(66(60,61)62)38(40(26)49)47-45-32-14-16-34(64(54,55)56)30-8-4-2-6-28(30)32;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4

InChI Key

RRXPKFKPKCMBBM-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=CC=C(C8=CC=CC=C87)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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